[3-Acetyl-4-(3,4,5-trimethoxybenzoyl)oxyphenyl] 3,4,5-trimethoxybenzoate
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Overview
Description
[3-Acetyl-4-(3,4,5-trimethoxybenzoyl)oxyphenyl] 3,4,5-trimethoxybenzoate is a complex organic compound characterized by the presence of multiple methoxy groups and ester linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Acetyl-4-(3,4,5-trimethoxybenzoyl)oxyphenyl] 3,4,5-trimethoxybenzoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
[3-Acetyl-4-(3,4,5-trimethoxybenzoyl)oxyphenyl] 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ester linkages can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
[3-Acetyl-4-(3,4,5-trimethoxybenzoyl)oxyphenyl] 3,4,5-trimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-Acetyl-4-(3,4,5-trimethoxybenzoyl)oxyphenyl] 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The methoxy groups and ester linkages play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trimethoxybenzoic acid
- 3,4,5-Trimethoxybenzoyl chloride
- Methyl 3,4,5-trimethoxybenzoate
Uniqueness
Compared to similar compounds, [3-Acetyl-4-(3,4,5-trimethoxybenzoyl)oxyphenyl] 3,4,5-trimethoxybenzoate is unique due to its dual ester linkages and multiple methoxy groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets .
Properties
IUPAC Name |
[3-acetyl-4-(3,4,5-trimethoxybenzoyl)oxyphenyl] 3,4,5-trimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O11/c1-15(29)19-14-18(38-27(30)16-10-21(32-2)25(36-6)22(11-16)33-3)8-9-20(19)39-28(31)17-12-23(34-4)26(37-7)24(13-17)35-5/h8-14H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTFXJWXOMEFHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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